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Abstract
1,1'-Bi-2-naphthol (BINOL) has emerged as a cornerstone of asymmetric catalysis since its

potential was first unlocked. This axially chiral scaffold has proven to be remarkably versatile,

serving as a privileged ligand in a vast array of enantioselective transformations. However, the

true power of BINOL catalysis has been realized through the strategic placement of

substituents on its aromatic framework. This guide provides a comprehensive overview of the

history and development of substituted BINOL ligands, delving into the synthetic strategies

employed to modify the BINOL core and the profound impact of these modifications on catalytic

activity and selectivity. We will explore the causal relationships behind experimental choices,

from early derivatizations to the rational design of modern, highly specialized ligands. This

document is intended to be a technical resource, offering field-proven insights for researchers

aiming to leverage the full potential of this remarkable class of chiral ligands.
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The story of BINOL begins long before its application in asymmetric catalysis. The racemic

form of 1,1'-bi-2-naphthol was first synthesized in 1926 by Pummerer and his colleagues

through the facile oxidative coupling of 2-naphthol using ferric chloride (FeCl₃)[1]. For over half

a century, BINOL remained a chemical curiosity, its unique atropisomeric nature noted but its

potential largely untapped. Atropisomerism arises from restricted rotation around the C1-C1'

single bond between the two naphthalene rings, which leads to stable, non-interconverting

enantiomers, (R)- and (S)-BINOL[2][3].

The pivotal moment in the history of BINOL arrived in 1979 when Ryoji Noyori reported its use

as a chiral ligand in the enantioselective reduction of aromatic ketones and aldehydes[1]. This

seminal work marked the birth of BINOL as a "privileged ligand" in asymmetric catalysis[1].

However, it was quickly recognized that unsubstituted BINOL, while effective, did not always

provide satisfactory results in terms of enantioselectivity and catalytic activity for all

substrates[1]. This realization sparked a continuous and intensive area of research focused on

modifying the BINOL scaffold. The central hypothesis was that by strategically placing

substituents on the binaphthyl framework, one could fine-tune the steric and electronic

properties of the resulting ligand-metal complexes, thereby enhancing their catalytic

performance[1][2][3].

Architectural Evolution: Synthesizing Substituted
BINOLs
The development of substituted BINOL ligands has largely followed two primary synthetic

strategies: the regioselective modification of the parent BINOL scaffold and the coupling of pre-

functionalized naphthol units[1].

Modification of the BINOL Scaffold: A Direct Approach
Direct functionalization of the enantiomerically pure BINOL core is often the most convergent

and widely used approach. The choice of reaction and conditions dictates the position of

substitution.

The 3,3'-positions are situated ortho to the hydroxyl groups and are in close proximity to the

catalytic metal center. Consequently, substituents at these positions exert a significant steric

influence on the chiral environment of the catalyst.
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A common method for introducing substituents at the 3,3'-positions involves a two-step

protocol: protection of the hydroxyl groups, followed by ortho-lithiation and reaction with an

electrophile[1][2][3]. The methoxymethyl (MOM) ether is a frequently used protecting group as

it directs the lithiation to the adjacent 3- and 3'-positions[1][4].

Experimental Protocol: Synthesis of 3,3'-Disubstituted BINOLs via Ortho-Lithiation

Protection: (S)-BINOL is treated with methoxymethyl chloride (MOMCl) in the presence of a

base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as dichloromethane

(DCM) to afford (S)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl.

Ortho-Lithiation: The MOM-protected BINOL is dissolved in an ethereal solvent like

tetrahydrofuran (THF) and cooled to -78 °C. An organolithium reagent, typically n-butyllithium

(n-BuLi), is added dropwise to effect lithiation at the 3- and 3'-positions.

Electrophilic Quench: The desired electrophile (e.g., an alkyl halide, a silyl chloride, or CO₂)

is then added to the reaction mixture to introduce the substituent.

Deprotection: The MOM groups are subsequently removed under acidic conditions (e.g., HCl

in methanol) to yield the 3,3'-disubstituted BINOL derivative.
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Cram and coworkers pioneered early work in this area, preparing a series of 3,3'-disubstituted

BINOLs, including diaryl derivatives via Grignard cross-coupling of 3,3'-dibromo-BINOL

dimethyl ether[1]. The introduction of bulky groups at these positions, as demonstrated by Wipf

and Jung, can be crucial for creating a well-defined chiral pocket, which is particularly important

when the substrate itself lacks significant differentiating features[1]. More recently, Jørgensen

and coworkers developed a simple and efficient Suzuki coupling approach to synthesize 3,3'-

diaryl BINOLs[5].
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The 6,6'-positions are para to the hydroxyl groups. Substituents at these positions primarily

influence the electronic properties of the ligand, although bulky groups can also extend the

chiral environment.

Electrophilic aromatic substitution is a highly effective method for functionalizing the 6,6'-

positions. Bromination, for instance, proceeds with high regioselectivity. Treatment of

enantiomerically pure BINOL with bromine selectively yields 6,6'-dibromo-1,1'-bi-2-naphthol, a

versatile and commercially available intermediate[1][2]. The electron-donating nature of the

hydroxyl groups directs the electrophile to the para position, and density functional theory

(DFT) calculations of the highest occupied molecular orbital (HOMO) of BINOL support this

observed selectivity[2][3].

This readily available 6,6'-dibromo-BINOL serves as a gateway to a wide array of other

derivatives through various cross-coupling reactions, such as Suzuki and Sonogashira

couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups[1][3]. For example,

Kobayashi and coworkers synthesized (R)-6,6'-bis(trifluoromethyl)-1,1'-bi-2-naphthol by

converting the bromo substituents to iodo groups, followed by a trifluoromethylation reaction[1].

While less common, substitutions at other positions have also been explored to further

modulate the ligand's properties. For instance, substituents at the 7,7'-positions can increase

the steric bulk around the metal center, enhancing enantioselectivity in certain reactions[1].

Mikami and coworkers prepared a 7,7'-disubstituted BINOL ligand for use in titanium-catalyzed

[2+3] cycloaddition reactions[1]. The synthesis of these derivatives often requires multi-step

sequences starting from substituted naphthols[1].

Coupling of Substituted Naphthols: A Convergent
Strategy
An alternative to modifying the pre-formed BINOL scaffold is the oxidative coupling of two

substituted 2-naphthol units. This approach is particularly useful for synthesizing BINOLs with

substitution patterns that are difficult to achieve through direct functionalization. Various metal

complexes, including those based on copper, vanadium, and ruthenium, have been developed

to catalyze this enantioselective oxidative coupling[1][6][7]. For example, Uang and co-workers

reported a catalytic oxidative coupling of 2-naphthols using VO(acac)₂ and molecular

oxygen[1].
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The Impact of Substitution: Tuning for Catalytic
Excellence
The strategic introduction of substituents allows for the precise tuning of a BINOL ligand's

properties, which in turn dictates its performance in asymmetric catalysis. The effects can be

broadly categorized as steric and electronic.

Steric Effects: Sculpting the Chiral Pocket
Substituents at the 3,3'-positions have the most direct steric impact. Large, bulky groups in

these positions create a more confined and well-defined chiral pocket around the metal center.

This enhanced steric hindrance can:

Improve Enantioselectivity: By creating a more discriminating environment, bulky 3,3'-

substituents can force the substrate to adopt a specific orientation, leading to higher

enantiomeric excesses (ee)[1][8].

Influence Reaction Scope: The size of the chiral pocket can determine which substrates can

be effectively accommodated, thereby influencing the scope of the reaction.

A quantitative study by Goodman and Reid demonstrated that the stereochemical outcome of

many reactions catalyzed by BINOL-derived phosphoric acids depends on both proximal and

remote sterics of the 3,3'-substituents[8]. Their model provides a decision tree for selecting the

optimal catalyst based on these steric features[8].

Electronic Effects: Modulating Lewis Acidity and
Basicity
Substituents on the aromatic rings, particularly at the 6,6'-positions, can significantly alter the

electronic properties of the BINOL ligand. Electron-withdrawing groups (e.g., -CF₃, -NO₂)

decrease the electron density on the phenolic oxygens. This has two main consequences:
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Increased Lewis Acidity: When complexed with a metal, the resulting catalyst becomes a

stronger Lewis acid, which can accelerate the reaction rate.

Increased Brønsted Acidity: In the case of BINOL-derived phosphoric acids, electron-

withdrawing groups increase the acidity of the P-OH proton, making the catalyst a more

potent Brønsted acid[9].

Conversely, electron-donating groups (e.g., -OCH₃, -Ph) increase the electron density on the

oxygens, making the corresponding metal complexes less Lewis acidic and the phosphoric

acids less Brønsted acidic. This ability to tune the electronic nature of the catalyst is crucial for

optimizing reactivity and selectivity for a given transformation[10][11].

Substitution
Position

Primary
Synthetic
Method

Primary Effect
Impact on
Catalysis

Key Examples

3,3'

Ortho-lithiation

followed by

electrophilic

quench

Steric

Creates a

defined chiral

pocket,

enhances

enantioselectivity

Diaryl, silyl, and

bulky alkyl

groups[1][5][12]

6,6'

Electrophilic

aromatic

substitution (e.g.,

bromination)

followed by

cross-coupling

Electronic

Modulates the

Lewis/Brønsted

acidity of the

catalyst

-CF₃, -Ph, -

alkynyl groups[1]

[10]

7,7'

Multi-step

synthesis from

substituted

naphthols

Steric

Increases steric

bulk around the

metal center

Phenyl-

substituted

derivatives[1]
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The principles learned from the development of substituted BINOLs have inspired the creation

of new classes of axially chiral ligands and catalysts.

VANOL and VAPOL: Vaulted Biaryl Ligands
Developed by the Wulff group, VANOL (vaulted 2,2'-binaphthol) and VAPOL (vaulted 3,3'-

biphenanthrol) are structurally distinct from BINOL[13][14][15][16]. They possess a "vaulted"

backbone that creates a deeper and more enclosed chiral pocket around the metal center

compared to BINOL[15][16]. This unique architecture has led to exceptional performance in a

variety of asymmetric reactions, including Diels-Alder reactions, aziridinations, and imino-aldol

reactions, often surpassing the efficacy of traditional BINOL-based catalysts[13][14][16][17].

H₈-BINOL: A Flexible yet Rigid Scaffold
H₈-BINOL is a partially hydrogenated derivative of BINOL. It retains the C₂ symmetry and

conformational rigidity of the parent molecule but possesses different geometric and electronic

properties[18][19]. The direct bromination of the H₈-BINOL core at the 3,3'-positions is possible,

offering a more efficient route to certain derivatives compared to the multi-step process

required for BINOL itself[19]. H₈-BINOL-derived catalysts have shown excellent

enantioselectivity in various reactions, including the addition of nucleophiles to aldehydes[18].

BINOL-Derived Chiral Phosphoric Acids (CPAs)
A major breakthrough in organocatalysis was the development of chiral phosphoric acids

derived from BINOL, independently reported by the groups of Akiyama and Terada in 2004[9]

[14][20]. These strong Brønsted acids have become privileged catalysts for a vast number of

enantioselective transformations, including Mannich, Friedel-Crafts, and Diels-Alder

reactions[9][21][22]. The 3,3'-positions of the BINOL scaffold are typically substituted with bulky

groups to create a highly effective chiral environment where the catalyst can activate

substrates through hydrogen bonding[8][20].
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Conclusion and Future Outlook
The journey from the initial synthesis of racemic BINOL to the development of highly

specialized, substituted derivatives represents a remarkable chapter in the history of

asymmetric catalysis. The ability to systematically modify the BINOL scaffold has provided

chemists with a powerful toolkit for rational catalyst design. By understanding the interplay

between substituent effects and catalytic performance, researchers can tailor ligands to

achieve exceptional levels of enantioselectivity and reactivity for specific applications. The

ongoing exploration of novel substitution patterns, the development of advanced ligand

architectures like VANOL and H₈-BINOL, and the expansion of applications for BINOL-derived

organocatalysts ensure that the legacy of this privileged scaffold will continue to drive

innovation in synthetic chemistry, impacting fields from materials science to drug development

for years to come.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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